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Compound of Interest
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Cat. No.: B1191799

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Cit-PAB-VX765 is a sophisticated molecular construct designed for targeted
immunotherapy research. It comprises the potent and selective caspase-1 inhibitor, VX765,
linked to a maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-Val-Cit-PAB) linker.
This system is engineered for conjugation to a monoclonal antibody (mAb) to form an antibody-
drug conjugate (ADC). The resulting ADC is designed to selectively deliver VX765 to target
cells expressing the antigen recognized by the mAb. Inside the target cell, the linker is cleaved
by the lysosomal enzyme cathepsin B, releasing the active VX765 payload.[1][2] VX765
functions by inhibiting caspase-1, a critical enzyme in the inflammasome pathway, thereby
blocking the maturation of pro-inflammatory cytokines IL-13 and IL-18 and preventing
pyroptotic cell death.[3][4][5] This targeted delivery strategy aims to enhance the therapeutic
window of VX765 by concentrating its anti-inflammatory and immunomodulatory effects within
specific cell populations while minimizing systemic exposure and potential side effects.

Principle of the Technology

The MC-Val-Cit-PAB-VX765 system operates on the principle of targeted drug delivery, a
cornerstone of modern therapeutic development. The core components and their functions are:

e Monoclonal Antibody (mADb): A researcher-selected antibody that specifically binds to a cell
surface antigen of interest. This component provides the targeting capability of the ADC.
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e MC-Val-Cit-PAB Linker: A cleavable linker system with distinct functional units:

o MC (Maleimidocaproyl): A thiol-reactive group that allows for covalent conjugation to

cysteine residues on the mAb.[2]

o Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved

by cathepsin B, a protease that is highly active within the lysosomes of cells.[1][6] This

enzymatic cleavage is the primary mechanism for payload release.

o PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit

moiety, spontaneously releases the attached drug payload (VX765) in its unmodified,

active form.

e VX765 (Belnacasan): The active pharmaceutical ingredient (API), a potent and selective

inhibitor of caspase-1 and caspase-4.[3] By blocking these inflammatory caspases, VX765

can modulate the immune response, making it a valuable tool for studying and potentially

treating a range of inflammatory diseases and cancers.[5][7][8]

Quantitative Data

The following table summarizes key quantitative data for the components of the MC-Val-Cit-

PAB-VX765 system.

Parameter Value

Analyte Source

VX765 (VRT-043198)

Ki <0.8nM Caspase-1/ICE
i
VX765 (VRT-043198)
Ki <0.6 nM Caspase-4
i
VX765 Inhibition of
LPS-induced IL-1f3 ~60% In vivo (mouse model)

production

MC-Val-Cit-PAB Purity  =98%

[2]

Signaling Pathways and Experimental Workflow
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VX765 Mechanism of Action: Inhibition of the
Inflammasome Pathway

Caption: VX765 inhibits active Caspase-1, blocking cytokine maturation and pyroptosis.

General Experimental Workflow for an MC-Val-Cit-PAB-
VX765 ADC

Caption: Workflow of ADC synthesis, cellular uptake, and payload release for in vitro testing.

Experimental Protocols
Protocol 1: Conjugation of MC-Val-Cit-PAB-VX765 to a
Monoclonal Antibody

Objective: To covalently link the MC-Val-Cit-PAB-VX765 to a target antibody via maleimide
chemistry.

Materials:

» Monoclonal antibody (mAD) of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5).
e Reducing agent (e.g., TCEP, DTT).

e MC-Val-Cit-PAB-VX765.

e Anhydrous DMSO.

e Desalting columns (e.g., Zeba Spin Desalting Columns).

e Reaction buffer (e.g., PBS with EDTA).

¢ Quenching reagent (e.g., N-acetylcysteine).

Procedure:

e Antibody Reduction (Partial):

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1191799?utm_src=pdf-body
https://www.benchchem.com/product/b1191799?utm_src=pdf-body
https://www.benchchem.com/product/b1191799?utm_src=pdf-body
https://www.benchchem.com/product/b1191799?utm_src=pdf-body
https://www.benchchem.com/product/b1191799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

[e]

Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.

o

Add a 2-3 molar excess of TCEP to the mAb solution to partially reduce interchain
disulfide bonds.

Incubate at 37°C for 1-2 hours.

o

[¢]

Remove excess TCEP using a desalting column equilibrated with reaction buffer.

Linker-Payload Preparation:

o Dissolve MC-Val-Cit-PAB-VX765 in anhydrous DMSO to prepare a 10-20 mM stock
solution.

Conjugation Reaction:

o Immediately after desalting, add the dissolved MC-Val-Cit-PAB-VX765 to the reduced
mADb. A typical starting molar ratio is 5-8 moles of linker-payload per mole of mAb.

o Gently mix and incubate the reaction at room temperature for 1 hour or at 4°C overnight.
Protect from light.

Quenching:

o Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench
any unreacted maleimide groups.

o Incubate for 20 minutes at room temperature.
Purification:

o Purify the resulting ADC from unconjugated linker-payload and other reaction components
using a desalting column or size-exclusion chromatography (SEC). The final buffer should
be appropriate for storage (e.g., PBS).

Characterization:

o Determine the final protein concentration (e.g., by BCA assay or A280 measurement).
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o Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis
spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro ADC Efficacy Assessment - IL-1f8
Release Assay

Objective: To determine the ability of the ADC to deliver active VX765 and inhibit
inflammasome activation in a target cell line.

Materials:

Target cells expressing the antigen of interest (e.g., a human monocytic cell line like THP-1).
» Control cells (antigen-negative).

e ADC construct from Protocol 1.

¢ Unconjugated mAb (isotype control).

e Free VX765.

o Cell culture medium (e.g., RPMI-1640 with 10% FBS).
e PMA (for THP-1 differentiation).

e LPS (inflammasome priming agent).

o ATP or Nigericin (inflammasome activation agent).

e Human IL-13 ELISA kit.

o Cell viability reagent (e.g., CellTiter-Glo).

Procedure:

o Cell Preparation (Example with THP-1 cells):

o Seed THP-1 monocytes in a 96-well plate at 1 x 105 cells/well.
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o Differentiate cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for
24-48 hours.

o Wash the cells with fresh medium to remove PMA and rest for 24 hours.

e ADC Treatment:

o Prepare serial dilutions of the ADC, unconjugated mAb, and free VX765 in cell culture
medium.

o Add the treatments to the differentiated THP-1 cells.
o Incubate for 24-48 hours to allow for ADC binding, internalization, and payload release.
o [Inflammasome Activation:

o Prime the inflammasome by adding LPS (e.g., 1 pug/mL) to each well and incubate for 3-4
hours.

o Activate the inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 uM) for the
final 30-60 minutes of culture.

o Sample Collection and Analysis:

[e]

Centrifuge the plate to pellet the cells.

(¢]

Carefully collect the cell culture supernatant for IL-13 measurement.

[¢]

Perform an IL-13 ELISA on the supernatants according to the manufacturer's instructions.

[¢]

Assess cell viability in the remaining cells to control for any cytotoxic effects.
o Data Analysis:

o Plot the concentration of IL-13 against the concentration of the ADC, free VX765, and
control mAD.

o Calculate the IC50 value for the ADC and free VX765 to determine the potency of targeted
delivery.
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Applications in Immunology Research

o Targeted Immunomodulation: Investigate the role of caspase-1 in specific immune cell
subsets (e.g., tumor-associated macrophages, regulatory T cells) by designing ADCs that
target markers unique to these cells.

» Cancer Immunotherapy: Explore the potential of inhibiting pyroptosis in tumor cells or tumor-
infiltrating immune cells to alter the tumor microenvironment and enhance anti-tumor
immunity.[8]

e Autoimmune and Inflammatory Disease Models: In animal models of diseases like
rheumatoid arthritis or familial cold autoinflammatory syndrome, use ADCs to deliver VX765
to pathogenic immune cells and assess therapeutic efficacy.[4][7]

o HIV Research: Study the impact of targeted caspase-1 inhibition on HIV reservoir formation
and immune activation, as inflammasome activation is implicated in HIV pathogenesis.[5]

Conclusion

The MC-Val-Cit-PAB-VX765 system represents a powerful tool for immunology research,
enabling the targeted delivery of a potent caspase-1 inhibitor. By combining the specificity of
monoclonal antibodies with the controlled release of an immunomodulatory payload,
researchers can dissect the intricate roles of the inflammasome in health and disease with high
precision. The provided protocols offer a foundational framework for the synthesis,
characterization, and in vitro evaluation of ADCs based on this advanced linker-payload
system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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